3,5-Dibromo-4-nitropyridine

Catalog No.
S1491452
CAS No.
121263-11-4
M.F
C5H2Br2N2O2
M. Wt
281.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-4-nitropyridine

CAS Number

121263-11-4

Product Name

3,5-Dibromo-4-nitropyridine

IUPAC Name

3,5-dibromo-4-nitropyridine

Molecular Formula

C5H2Br2N2O2

Molecular Weight

281.89 g/mol

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H

InChI Key

VHJGZEKSOAMLMD-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Br

Canonical SMILES

C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Br

3,5-Dibromo-4-nitropyridine is an organic compound characterized by the molecular formula C5H2Br2N2O2C_5H_2Br_2N_2O_2. It features two bromine atoms located at the 3 and 5 positions of the pyridine ring, along with a nitro group at the 4 position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is known for its electrophilic nature, making it reactive towards various nucleophiles and enhancing its utility in organic synthesis.

Currently, there is no documented information on the specific mechanism of action of 3,5-Dibromo-4-nitropyridine in any biological system.

  • Potential irritant: Similar to other aromatic bromides, 3,5-Dibromo-4-nitropyridine could be an irritant to skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential health risks: Long-term exposure to aromatic nitro compounds has been linked to some health concerns. However, specific effects of 3,5-Dibromo-4-nitropyridine require further investigation.

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide and ammonia.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
  • Oxidation Reactions: The compound can also undergo oxidation, particularly at the nitrogen atom, leading to the formation of N-oxides.

Major Products Formed

  • From substitution reactions: 3,5-diamino-4-nitropyridine, 3,5-dithio-4-nitropyridine.
  • From reduction reactions: 3,5-dibromo-4-aminopyridine.

The synthesis of 3,5-dibromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. This reaction is conducted using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective bromination at the desired positions. Industrial production follows similar synthetic routes but utilizes optimized conditions to maximize yield and purity.

Synthetic Routes

  • Bromination Reaction: Reacting 4-nitropyridine with bromine.
  • Catalytic Conditions: Utilizing catalysts such as iron or aluminum bromide to facilitate the reaction.

3,5-Dibromo-4-nitropyridine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drug compounds.
  • Material Science: Its unique electronic properties make it useful in developing new materials.
  • Organic Synthesis: The compound is employed as a building block for synthesizing more complex organic molecules.

Interaction studies involving 3,5-dibromo-4-nitropyridine focus on its reactivity with other chemical species. For instance:

  • It can interact with nucleophiles in substitution reactions.
  • Its nitro group may participate in redox reactions, influencing its biological activity.
    These interactions are crucial for understanding its potential applications in medicinal chemistry and material sciences.

Several compounds share structural similarities with 3,5-dibromo-4-nitropyridine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3,5-Dichloro-4-nitropyridineC5H3Cl2N2O2C_5H_3Cl_2N_2O_2Contains chlorine instead of bromine; different reactivity profile.
3,5-Difluoro-4-nitropyridineC5H3F2N2O2C_5H_3F_2N_2O_2Fluorine substituents alter electronic properties significantly.
3,5-Diiodo-4-nitropyridineC5H2I2N2O2C_5H_2I_2N_2O_2Iodine atoms provide distinct reactivity compared to bromine.
3-Bromo-4-nitropyridineC5H4BrN2O2C_5H_4BrN_2O_2Mono-brominated variant; less reactive than dibrominated form.
4-NitropyridineC5H4N2O2C_5H_4N_2O_2Lacks halogen substituents; simpler structure affecting reactivity.

Uniqueness

3,5-Dibromo-4-nitropyridine is unique due to the presence of two bromine atoms that enhance its reactivity compared to its chloro and fluoro analogs. This distinct halogenation pattern influences both its chemical behavior and potential biological activity.

XLogP3

2.1

Wikipedia

3,5-dibromo-4-nitropyridine

Dates

Modify: 2023-08-15

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